2,4-Diamino-6-benzyloxy-s-triazine
Description
Properties
Molecular Formula |
C10H11N5O |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
6-phenylmethoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H11N5O/c11-8-13-9(12)15-10(14-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15) |
InChI Key |
FXXUYUZEWHFQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
The compound has been studied for its potential in enhancing chemotherapeutic treatments. Specifically, it has been shown to inactivate the O6-alkylguanine-DNA-alkyltransferase enzyme, which is responsible for DNA repair in tumor cells. This mechanism enhances the effectiveness of alkylating agents used in cancer therapy. A patent describes the method of using 2,4-diamino-6-benzyloxy-s-triazine alongside antineoplastic agents to improve therapeutic outcomes by reducing tumor cell resistance to treatment .
Antifolate Activity
Research indicates that this compound exhibits inhibitory effects against dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism. This property positions it as a potential candidate for treating lymphatic filariasis and possibly other diseases where folate metabolism is disrupted . In vitro studies have demonstrated significant activity against Brugia malayi, the causative agent of lymphatic filariasis, confirming its role as a DHFR inhibitor .
Antimicrobial Properties
The compound has shown promising antibacterial activity against various strains, including multidrug-resistant clinical isolates. Its derivatives have been evaluated for their antimicrobial efficacy, revealing a high selectivity index and good safety profile compared to standard antibiotics . The presence of electron-withdrawing groups in its structure enhances its antibacterial activity significantly.
Synthesis and Structural Modifications
The synthesis of this compound involves several chemical reactions that allow for modifications to enhance its biological activity. The incorporation of different substituents can lead to variations in potency against specific targets such as DHFR or bacterial strains .
Data Table: Summary of Applications
Case Studies
- Enhanced Chemotherapy : A study demonstrated that administering this compound alongside alkylating agents resulted in increased cytotoxicity towards resistant tumor cells. The study highlighted the compound's ability to lower the required doses of traditional chemotherapeutics while maintaining efficacy .
- Antifilarial Research : In vitro tests involving a library of antifolate compounds showed that those containing this compound exhibited significant inhibition of DHFR and induced apoptosis in Brugia malayi microfilariae . This finding supports its potential use in developing new treatments for filariasis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,4-diamino-6-benzyloxy-s-triazine with structurally related s-triazine derivatives, focusing on substituent effects, properties, and applications.
Table 1: Comparative Analysis of s-Triazine Derivatives
Key Insights:
Substituent Effects on Solubility and Reactivity Benzyloxy vs. Phenyl: The benzyloxy group’s ether linkage increases polarity compared to the phenyl group, improving solubility in polar organic solvents (e.g., DMF, THF) while retaining aromatic stability. This contrasts with 2,4-diamino-6-phenyl-s-triazine (benzoguanamine), which is primarily used in rigid, cross-linked resins due to its high thermal stability . Ethoxy vs. Alkyl: The ethoxy substituent in 6-ethoxy-s-triazine-2,4-diamine reduces steric hindrance compared to bulky groups like undecyl, enabling herbicidal activity through interactions with plant enzymes .
Applications Driven by Substituent Chemistry
- Benzyloxy Derivatives : Patent literature () highlights benzyloxy-containing triazines as components in UV-absorbing materials, where the conjugated aromatic system stabilizes excited-state energy.
- Undecyl Derivatives : Long alkyl chains (e.g., undecyl) impart surfactant-like behavior, enabling applications in emulsion stabilization or polymer compatibilization .
Notes
Data Limitations: Direct experimental data for this compound are sparse, necessitating extrapolation from analogs. Further studies on its synthesis, crystallography, and stability are recommended.
This underscores the need for targeted research.
Emerging Applications : Benzyloxy-substituted triazines show promise in advanced materials, though their commercial adoption lags behind well-established analogs like benzoguanamine.
Q & A
Q. Basic
- Methodological Answer : Synthesis typically involves nucleophilic substitution on an s-triazine core. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by cooling and crystallization (yield: 65%) . To introduce the benzyloxy group, substitute benzaldehyde derivatives can be reacted under acidic conditions (e.g., glacial acetic acid) in ethanol .
- Key Parameters :
- Solvent : DMSO or ethanol for solubility and reactivity.
- Temperature : Reflux (80–100°C) for 4–18 hours.
- Catalyst : Acidic conditions (e.g., glacial acetic acid) to promote condensation.
Advanced
Regioselectivity challenges arise due to the symmetry of the s-triazine ring. Computational modeling (e.g., DFT calculations) can predict reactive sites, while protecting group strategies (e.g., selective amino-group protection) can direct substitution .
Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Q. Basic
Q. Advanced
- X-ray Crystallography : SHELX software refines crystal structures, resolving challenges like twinning or disorder. For example, SHELXL handles high-resolution data to model hydrogen bonding networks involving amino and benzyloxy groups .
- Synchrotron XRD : Enhances resolution for polymorph identification .
How can researchers design experiments to evaluate the biological activity of this compound?
Q. Basic
Q. Advanced
- Mechanistic Studies : Fluorescence polarization or SPR to quantify binding affinities.
- In Vivo Models : Zebrafish or murine models for pharmacokinetics and toxicity profiling .
What strategies resolve contradictions in spectral data or biological activity results for this compound?
Q. Methodological Answer :
- Cross-Validation : Compare NMR with IR (e.g., amine N-H stretches at 3300–3500 cm) and HPLC purity data (>95%) .
- Dose-Response Curves : Replicate activity assays with varied concentrations to rule out false positives/negatives.
- Structural Confirmation : Re-refine crystallographic data using SHELXL to verify substituent positions .
How can computational tools predict the reactivity or drug-likeness of this compound?
Q. Advanced
- DFT Calculations : Gaussian or ORCA software models electron density to predict nucleophilic/electrophilic sites .
- ADMET Prediction : SwissADME or pkCSM estimates solubility, bioavailability, and toxicity. Triazines often require lipophilicity optimization (logP < 5) .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Q. Advanced
- Byproduct Formation : Prolonged reflux increases side reactions. Use flow chemistry for precise temperature control .
- Purification : Column chromatography may be impractical. Switch to recrystallization (e.g., ethanol/water mixtures) .
How does the benzyloxy group influence the compound’s stability under varying pH conditions?
Q. Methodological Answer :
- Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC.
- Mechanistic Insight : The benzyloxy group may hydrolyze under acidic conditions, forming 2,4-diamino-6-hydroxy-s-triazine. LC-MS identifies degradation products .
What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
